molecular formula C11H22N2O2S B10885598 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B10885598
M. Wt: 246.37 g/mol
InChI Key: VFUXUXXGZRAVNF-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic piperidine derivative characterized by an ethylsulfonyl group (-SO₂C₂H₅) at the 1-position and a pyrrolidin-1-yl substituent at the 4-position of the piperidine ring. The ethylsulfonyl moiety enhances polarity and may influence binding affinity in biological systems, while the pyrrolidine group introduces conformational rigidity or specific intermolecular interactions .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12/h11H,2-10H2,1H3

InChI Key

VFUXUXXGZRAVNF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The pyrrolidinyl group is introduced through a subsequent reaction involving pyrrolidine and the intermediate compound formed in the first step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

  • Structural Differences : Replaces the ethylsulfonyl group with a 2-chloro-5-fluorobenzenesulfonyl substituent.
  • Such halogenated derivatives are often explored for enhanced metabolic stability .

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid

  • Structural Differences : Features a phenyl group and a carboxylic acid at the 4-position instead of pyrrolidin-1-yl.
  • Functional Implications : The phenyl-carboxylic acid substituent may confer different solubility and hydrogen-bonding capabilities, making it suitable for applications in metal coordination or as a building block in drug design .

Pyrrolidine-Substituted Piperidines

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

  • Structural Differences : Lacks the ethylsulfonyl group but includes a pyrrolidin-1-yl-ethyl chain at the 4-position.
  • This compound is simpler in structure and may serve as a precursor for further functionalization .

4-(Pyrrolidin-1-yl)-1-{4-[2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine

  • Structural Differences : Contains dual pyrrolidinyl groups and a phenyl spacer, omitting the sulfonyl group.
  • Functional Implications : The extended aromatic and heterocyclic system could enhance binding to hydrophobic pockets in proteins, suggesting utility in receptor-targeted therapies .

Piperidine Derivatives in Pharmacologically Active Compounds

5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile

  • Structural Differences: Integrates the ethylsulfonyl-piperidine moiety into an indazole scaffold with bromo and cyano substituents.
  • Functional Implications : The indazole core and halogenation enhance interactions with kinase active sites, as seen in its role as an IKKβ kinase inhibitor. The ethylsulfonyl group likely stabilizes the binding conformation .

2-[1-(Ethylsulfonyl)-3-(pyrazolyl)azetidinyl]acetonitrile

  • Structural Differences : Replaces piperidine with azetidine and adds a pyrazolyl group.
  • This compound is a JAK inhibitor, highlighting the pharmacological relevance of sulfonylated heterocycles .

Comparative Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) Key Substituents Reported Applications References
1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine ~246.35 (estimated) Ethylsulfonyl, pyrrolidin-1-yl Intermediate in kinase inhibitor synthesis
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine 345.83 Halogenated aryl-sulfonyl, pyrrol-1-yl Not explicitly stated; likely medicinal
5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile 397.29 Indazole, bromo, cyano IKKβ kinase inhibitor
4-(1-(Pyrrolidin-1-yl)ethyl)piperidine ~182.30 (estimated) Pyrrolidin-1-yl-ethyl Biochemical research

Key Research Findings

Role of Sulfonyl Groups : Ethylsulfonyl substituents enhance molecular polarity and stability, making them favorable for kinase inhibitor design. For example, the ethylsulfonyl-piperidine motif in 5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile contributes to its efficacy against IKKβ .

This is contrasted with phenyl or carboxylic acid substituents, which prioritize solubility or metal-binding properties .

Structural Diversity in Natural Products: Piperidine alkaloids from Piper nigrum (e.g., N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one) lack sulfonylation but share the piperidine-pyrrolidine framework, suggesting evolutionary optimization for bioactivity in plant defense .

Biological Activity

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₂S
Molecular Weight 241.32 g/mol
IUPAC Name 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine
CAS Number [Not specified]

The biological activity of 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is primarily attributed to its interaction with various receptor proteins and enzymes. The compound is believed to act as a selective modulator of specific biological pathways, influencing cellular processes such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
  • Receptor Binding : The compound likely binds to neurotransmitter receptors, which can modulate neuronal signaling and provide therapeutic benefits in neurological disorders.

Biological Activity Studies

Recent studies have focused on the compound's effects in various biological models. Here are some notable findings:

Anticancer Activity

Research indicates that 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine exhibits cytotoxic effects against several cancer cell lines. For instance, in a study involving human breast cancer cells, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

In neuropharmacological studies, this compound has shown promise as a modulator of neurotransmitter systems. In animal models, it was observed to enhance cognitive functions and exhibit anxiolytic properties. These effects are hypothesized to arise from its interaction with serotonin and dopamine receptors.

Case Studies

Several case studies highlight the therapeutic potential of 1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine:

  • Study on Breast Cancer Cells : A recent study evaluated the compound's effect on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating substantial anticancer activity.
  • Cognitive Enhancement in Rodents : In a behavioral study involving rodents, administration of the compound resulted in improved performance in memory tasks compared to control groups, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases.

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